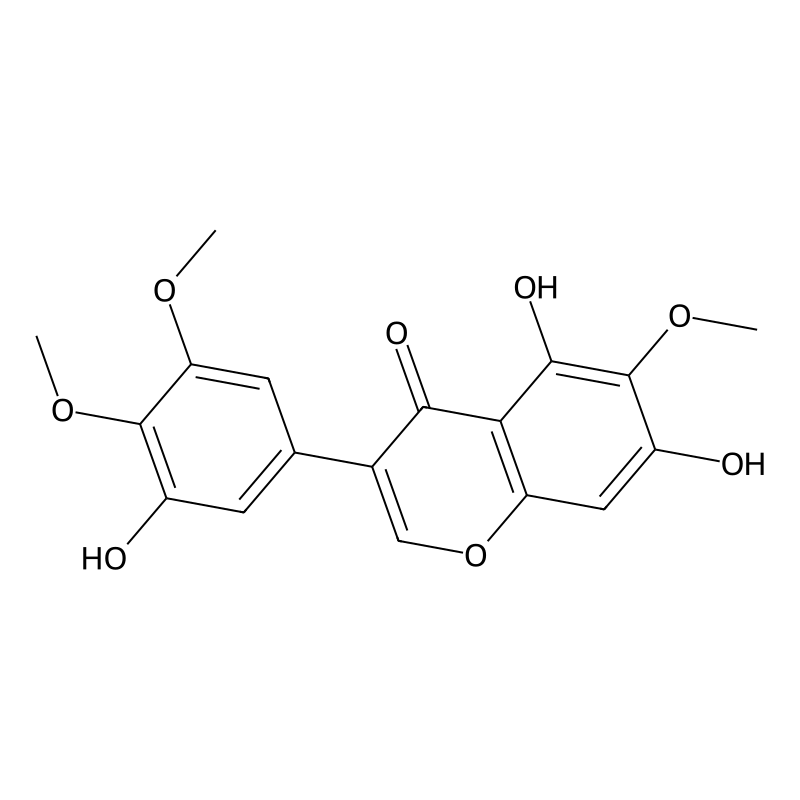

Irigenin

Content Navigation

- 1. General Information

- 2. Irigenin (CAS 548-76-5): High-Purity Isoflavone Reference Standard and Selective Pharmacological Probe

- 3. The Analytical and Pharmacological Limitations of Substituting Irigenin with Tectorigenin or Glycosides

- 4. Quantitative Procurement Evidence: Irigenin vs. Analogs and Benchmarks

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Irigenin is a highly methylated isoflavone aglycone derived from Belamcanda chinensis and Iris species, widely utilized as a primary reference standard for botanical quality control and a specialized pharmacological probe . Unlike generic isoflavones, its distinctive 3′,5,7-trihydroxy-4′,5′,6-trimethoxy substitution pattern confers specific lipophilicity and target selectivity [1]. In procurement contexts, it is prioritized for its established baseline performance in cyclooxygenase (COX) assays, targeted inhibition of Helicobacter pylori inosine-5′-monophosphate dehydrogenase (HpIMPDH), and its role as a directly active aglycone [1]. Its well-defined purity (≥98.0% HPLC) and standardized solubility profile make it a critical reagent for reproducible in vitro screening and comparative pharmacokinetic modeling .

Research Fit

Substituting Irigenin with its close botanical analog tectorigenin or its glycoside precursors severely compromises assay integrity and target selectivity [1]. In cellular and cell-free assays, isoflavone glycosides require enzymatic deglycosylation to become active, introducing unpredictable kinetic delays and variable bioavailability that confound dose-response data [1]. Furthermore, while tectorigenin shares a similar core structure, it lacks the specific methoxy substitutions of Irigenin, resulting in significantly weaker binding affinity to key inflammatory and bacterial enzymes [1]. Utilizing crude botanical extracts or generic isoflavone benchmarks like genistein fails to replicate Irigenin’s precise selectivity profile, particularly in specialized screens requiring high differential inhibition between human and bacterial enzyme isoforms [1].

Substitution Risk

Enhanced Target Selectivity in H. pylori IMPDH Assays Compared to Clarithromycin

In comparative enzyme inhibition assays, Irigenin demonstrates highly selective targeting of H. pylori inosine-5′-monophosphate dehydrogenase (HpIMPDH) without the off-target human enzyme toxicity seen with standard benchmarks [1]. Irigenin achieved an IC50 of 2.07 μM against HpIMPDH while maintaining an IC50 >10 μM against human hIMPDH2 [1]. In contrast, the standard clinical benchmark clarithromycin exhibited significant off-target activity against human hIMPDH2 (IC50 = 3.10 μM) [1].

| Evidence Dimension | Human hIMPDH2 off-target inhibition (IC50) |

| Target Compound Data | Irigenin: >10 μM (high selectivity) |

| Comparator Or Baseline | Clarithromycin: 3.10 μM (poor selectivity) |

| Quantified Difference | Irigenin shows >3-fold lower off-target human enzyme inhibition than clarithromycin. |

| Conditions | In vitro purified enzyme inhibition assay. |

Procuring Irigenin provides a highly selective pharmacological probe for bacterial IMPDH screening, eliminating the confounding human enzyme cross-reactivity inherent to standard macrolide controls.

Quantified COX-2 Inhibition Potency Relative to Botanical Analog Tectorigenin

The specific methoxylation pattern of Irigenin yields significantly higher potency in cyclooxygenase-2 (COX-2) inhibition compared to its closest co-extracted analog, tectorigenin [1]. In controlled in vitro evaluations, Irigenin demonstrated a COX-2 IC50 of 10.83 μM[1]. Under identical conditions, tectorigenin achieved a substantially weaker IC50 of 56.70 μM [1].

| Evidence Dimension | COX-2 Inhibition (IC50) |

| Target Compound Data | Irigenin: 10.83 μM |

| Comparator Or Baseline | Tectorigenin: 56.70 μM |

| Quantified Difference | Irigenin is approximately 5.2 times more potent at inhibiting COX-2 than tectorigenin. |

| Conditions | In vitro COX-2 enzyme inhibition assay. |

Buyers developing anti-inflammatory screening panels must prioritize Irigenin over tectorigenin to ensure sufficient assay sensitivity and dynamic range.

Direct In Vitro Bioavailability Advantage Over Glycoside Precursors

For cell-free and isolated cellular assays, utilizing the aglycone Irigenin directly bypasses the metabolic bottlenecks associated with isoflavone glycosides [1]. Pharmacological studies confirm that glycosides (such as tectoridin or iridin) remain inert in isolated systems lacking specific hydrolases, exhibiting zero inhibitory activity against targets like COX-1 and COX-2 [1]. Irigenin, as the active aglycone, provides immediate and potent enzyme inhibition [1].

| Evidence Dimension | Immediate cell-free enzyme inhibition |

| Target Compound Data | Irigenin (Aglycone): Potent direct enzyme inhibition (COX-2 IC50 = 10.83 μM) |

| Comparator Or Baseline | Isoflavone Glycosides: No inhibition observed |

| Quantified Difference | Complete loss of in vitro activity when utilizing the glycoside form instead of the aglycone. |

| Conditions | Cell-free in vitro enzyme inhibition assays. |

Procuring the aglycone Irigenin is mandatory for in vitro assays to ensure accurate dose-response metrics without relying on unpredictable enzymatic conversion.

Standardized Solubility Protocol for High-Throughput Screening Reproducibility

Irigenin exhibits a specific solubility profile that requires strict solvent protocols to prevent precipitation in aqueous screening environments . It achieves a stable solubility of approximately 10 mg/mL in organic solvents such as DMSO and DMF. For aqueous buffer dilution, predissolving in DMF allows for a maximum stable working concentration of 0.20 mg/mL in a 1:4 DMF:PBS (pH 7.2) matrix.

| Evidence Dimension | Maximum stable aqueous assay concentration |

| Target Compound Data | Irigenin: 0.20 mg/mL (in 1:4 DMF:PBS) |

| Comparator Or Baseline | Unformulated aqueous addition: Immediate precipitation |

| Quantified Difference | Predissolution in DMF/DMSO increases stable aqueous working concentrations to 0.20 mg/mL compared to near-zero solubility for direct aqueous addition. |

| Conditions | 1:4 DMF:PBS (pH 7.2) dilution protocol. |

Adhering to this specific solubility profile ensures that high-throughput screening data is not compromised by compound precipitation or variable dosing.

Primary Reference Standard for Botanical Quality Control

Due to its high purity and distinct chromatographic signature, Irigenin is a highly effective reference standard for the quantification and standardization of Belamcanda chinensis extracts in industrial pharmacognosy, avoiding the co-elution issues seen with cruder mixtures .

Selective Inhibitor Probes in Antimicrobial Discovery

Leveraging its >3-fold higher selectivity for HpIMPDH over human hIMPDH2 compared to clarithromycin, Irigenin is a highly suitable molecular probe for screening novel therapies targeting Helicobacter pylori without human off-target effects [1].

Baseline Aglycone in Pharmacokinetic and Metabolic Modeling

Because its glycoside counterparts require enzymatic cleavage to become active, Irigenin is the required procurement choice for in vitro cell culture models and comparative bioavailability studies evaluating the direct cellular mechanisms of isoflavones [1].

Anti-Inflammatory Assay Benchmarking

With a COX-2 IC50 of 10.83 μM (over 5 times more potent than tectorigenin), Irigenin serves as a reliable, high-potency isoflavone benchmark in cyclooxygenase inhibition assays and structure-activity relationship (SAR) studies [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Other CAS

Wikipedia

Use Classification

Explore Compound Types